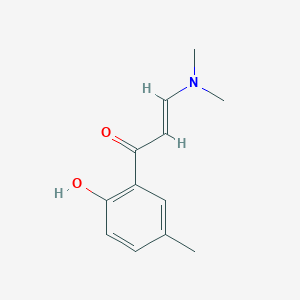

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one

Description

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 2-hydroxy-5-methylphenyl group and a dimethylamino-substituted aromatic moiety. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in flavonoid biosynthesis and exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)6-7-13(2)3/h4-8,14H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLIEIMAOOPBV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxy-5-methylbenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex molecules due to its reactive functional groups.

Table 1: Key Reactions Involving the Compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Michael Addition | Acts as an electrophile in conjugate additions | Various β-amino ketones |

| Aldol Condensation | Participates in forming β-hydroxy ketones | Complex polycarbonyl compounds |

| Aromatic Substitution | Modifies aromatic rings via electrophilic attack | Substituted phenolic compounds |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain derivatives can inhibit tumor growth by inducing apoptosis in breast cancer cells.

Dyes and Pigments

Another notable application is in the dye industry, where the compound is used to synthesize colorants for textiles and other materials. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes.

Table 2: Properties of Dyes Derived from the Compound

| Dye Type | Color Range | Application Area |

|---|---|---|

| Azo Dyes | Red to Orange | Textiles |

| Anthraquinone Dyes | Blue to Green | Plastics |

Photochemical Applications

The compound's structure allows it to be used in photochemical reactions, where it can act as a photosensitizer. This property is explored in photodynamic therapy (PDT) for treating certain cancers.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the 2-hydroxy-5-methylphenyl and dimethylamino groups. Comparisons with related chalcones are summarized below:

Key Observations:

- Substituent Impact on Melting Points: The dimethylamino group reduces melting points compared to halogenated derivatives (e.g., 141–145°C for fluorophenyl analogs vs. 136°C for the target compound) .

- Hydrogen Bonding : Intramolecular O–H⋯O bonds in the target compound enhance planarity, contrasting with fluorophenyl analogs where dihedral angles between aromatic rings range from 7.14° to 56.26°, reducing conjugation .

Crystallographic and Spectroscopic Comparisons

Table: Key Crystallographic Parameters

Biological Activity

3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, also known by its CAS number 1292814-70-0, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antioxidant, antibacterial, and anti-inflammatory activities, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molar Mass | 205.25 g/mol |

| CAS Number | 1292814-70-0 |

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain derivatives can effectively reduce oxidative damage in cellular models, suggesting that this compound may also possess similar protective effects against oxidative stress .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated in various studies. Its structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study of various compounds, this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Similar compounds have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation is crucial in managing inflammatory diseases and conditions .

Research Findings

A recent study highlighted the role of related compounds in reducing inflammation markers in vitro, suggesting that this compound could have similar effects. The inhibition of NF-kB signaling pathways was particularly noted, indicating a mechanism through which the compound may exert its anti-inflammatory effects .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(Dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, and what yields are typically achieved?

The compound is synthesized via Claisen-Schmidt condensation between 1-(2-hydroxy-5-methylphenyl)ethan-1-one and 1,1-dimethoxy-N,N-dimethylmethanamine. Reaction conditions include refluxing in ethanol or methanol, followed by purification via silica gel chromatography (petroleum ether/EtOAc gradients). Yields up to 92% are reported for optimized protocols .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

- 1H NMR (400 MHz, CDCl3) identifies enone geometry and substituent positions (e.g., δ 8.02–7.43 ppm for aromatic protons).

- Single-crystal X-ray diffraction (e.g., MacScience DIPLabo 32001 diffractometer) determines unit cell parameters (e.g., orthorhombic Pbca space group, a = 13.668 Å) and validates bond lengths/angles.

- SHELXL refines structures with R values < 0.06, ensuring accuracy .

Q. How is purity assessed, and what impurities are commonly observed?

High-performance liquid chromatography (HPLC) monitors residual starting materials and by-products. Pharmacopeial guidelines limit unspecified impurities to <0.10%, achieved via optimized reaction stoichiometry and purification .

Advanced Research Questions

Q. How do solvent and electrochemical conditions influence regioselective C(sp³)-H activation in functionalizing this compound?

Electrochemical methods in aprotic solvents (e.g., DMF) enable selective C(sp³)-H bond activation. Solvent polarity modulates electron transfer kinetics, with coordinating solvents stabilizing intermediates. For example, coupling with N,N,4-trimethylaniline achieves 69% yield in C3-functionalized chromone synthesis .

Q. What intermolecular interactions dominate the crystal packing, and how are they analyzed computationally?

Q. How do substituent electronic effects impact the compound’s photophysical and redox properties?

The dimethylamino group enhances conjugation, shifting UV-Vis absorption maxima (e.g., λmax ~350 nm). Cyclic voltammetry reveals oxidation potentials at ~1.2 V (vs. Ag/AgCl), correlating with electron-donating substituents. Comparative studies with fluorophenyl analogs show dihedral angle variations (7–56°) affecting conjugation .

Q. What computational tools predict solid-state mechanical properties from crystallographic data?

Molecular mechanics simulations correlate molecular flexibility with bulk properties (e.g., elasticity modulus). Density Functional Theory (DFT) optimizes crystal geometries, while Mogul validates bond/angle distributions against crystallographic databases .

Q. How are crystallographic data discrepancies resolved during structure refinement?

PLATON checks for missed symmetry or twinning. SHELXL iteratively refines occupancy and thermal parameters. High-resolution data (≤0.8 Å) and Rint < 5% ensure reliability. Disordered regions are modeled using PART instructions .

Methodological Notes

- Synthesis Optimization : Use excess dimethylformamide dimethyl acetal (1.4 eq.) to drive condensation .

- Crystallization : Slow evaporation from dichloromethane/hexane yields diffraction-quality crystals .

- Validation : Cross-validate NMR shifts with ChemDraw Predict and crystallographic data with CIF-checking tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.